molecular formula C20H22N4O5 B10953981 N-(furan-2-ylmethyl)-1-methyl-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-1H-pyrazole-5-carboxamide

N-(furan-2-ylmethyl)-1-methyl-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-1H-pyrazole-5-carboxamide

Cat. No.: B10953981
M. Wt: 398.4 g/mol
InChI Key: TXGZONFNFQDEAG-UHFFFAOYSA-N
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Description

N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a furylmethyl group, and a trimethoxyphenyl moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the furylmethyl and trimethoxyphenyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature and pressure controls ensures the consistency and purity of the final product. Advanced purification techniques, such as chromatography and recrystallization, are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving abnormal cell growth.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE shares structural similarities with other pyrazole derivatives, such as:
    • 1-Methyl-3-(2-furylmethyl)-4-{[(E)-1-(2,3,4-trimethoxyphenyl)methylidene]amino}-1H-pyrazole-5-carboxamide
    • N-(2-Furylmethyl)-1-methyl-4-{[(E)-1-(2,3,4-trimethoxyphenyl)methylidene]amino}-1H-pyrazole-5-carboxamide

Uniqueness

The uniqueness of N-(2-FURYLMETHYL)-1-METHYL-4-{[(E)-1-(2,3,4-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

Molecular Formula

C20H22N4O5

Molecular Weight

398.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-methyl-4-[(2,3,4-trimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide

InChI

InChI=1S/C20H22N4O5/c1-24-17(20(25)22-11-14-6-5-9-29-14)15(12-23-24)21-10-13-7-8-16(26-2)19(28-4)18(13)27-3/h5-10,12H,11H2,1-4H3,(H,22,25)

InChI Key

TXGZONFNFQDEAG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N=CC2=C(C(=C(C=C2)OC)OC)OC)C(=O)NCC3=CC=CO3

Origin of Product

United States

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